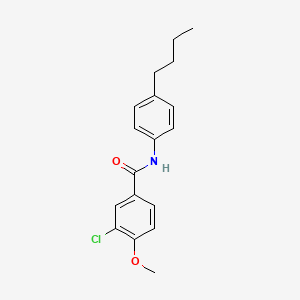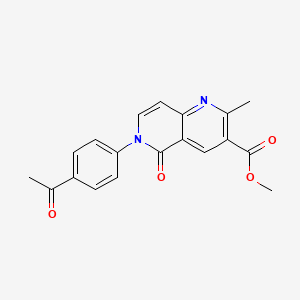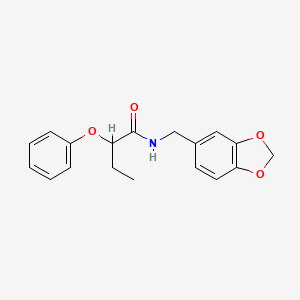![molecular formula C16H16BrNOS B5012719 N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5012719.png)
N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. BPTAA belongs to the class of thioacetamide derivatives and has been shown to possess anti-inflammatory, analgesic, and anticancer properties.
Mécanisme D'action
The mechanism of action of N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation and pain. This compound may also induce apoptosis (programmed cell death) in cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
This compound has been shown to possess anti-inflammatory and analgesic properties, making it effective in reducing pain and inflammation. It has also been shown to inhibit the growth of cancer cells, making it a potential candidate for cancer therapy. This compound has been studied for its effects on various biochemical pathways and has been shown to modulate the expression of genes involved in inflammation and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide in lab experiments is its relatively simple synthesis method and high purity product. This compound has also been extensively studied for its potential therapeutic properties, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for the study of N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide. One direction is to further investigate its mechanism of action and its effects on various biochemical pathways. Another direction is to study its potential use in combination with other drugs for the treatment of pain and inflammation-related disorders and cancer. Additionally, further studies are needed to determine the optimal dosage and administration of this compound for maximum efficacy and minimum toxicity.
Méthodes De Synthèse
N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide can be synthesized by the reaction of 2-bromobenzoyl chloride with 2-methylbenzyl mercaptan in the presence of a base such as triethylamine. The resulting product is then treated with acetic anhydride to yield this compound. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
N-(2-bromophenyl)-2-[(2-methylbenzyl)thio]acetamide has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related disorders. This compound has also been shown to have anticancer properties and has been studied for its potential use in cancer therapy.
Propriétés
IUPAC Name |
N-(2-bromophenyl)-2-[(2-methylphenyl)methylsulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNOS/c1-12-6-2-3-7-13(12)10-20-11-16(19)18-15-9-5-4-8-14(15)17/h2-9H,10-11H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMZBAXYOCCCLKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CSCC(=O)NC2=CC=CC=C2Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
4.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198510 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(cyclopropylmethyl)-4-(3-{5-[2-(2-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)piperazine](/img/structure/B5012655.png)

![6-methyl-2-[(4-methylbenzoyl)amino]-N-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5012664.png)
![2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}-N-(2,4-dichlorophenyl)acetamide](/img/structure/B5012670.png)

![N-[4-(1-pyrrolidinylsulfonyl)phenyl]nicotinamide](/img/structure/B5012695.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5012701.png)
![4-[(4-phenylbutanoyl)amino]benzamide](/img/structure/B5012705.png)
![methyl 4-{[2-(ethylthio)-5-oxo-1,3-thiazol-4(5H)-ylidene]methyl}benzoate](/img/structure/B5012716.png)
![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5012723.png)

![N-ethyl-1,3-dimethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-1H-pyrazole-5-carboxamide](/img/structure/B5012725.png)
![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B5012732.png)